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molecular formula C10H10N2OS B8537606 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol

Cat. No. B8537606
M. Wt: 206.27 g/mol
InChI Key: MIZIWQNMEXBXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809538B2

Procedure details

The compound prepared in Example 357 (2.5 g) was dissolved in 80 mL of dichloromethane and manganese (IV) oxide (21 g) was added stirred overnight at room temperature. The reaction mixture was filtered through a plug of Celite (trade mark), washed with dichloromethane, and concentrated under reduced pressure to afford the title compound (2.35 g) having the following physical data. 1H NMR (CDCl3): δ 8.64 (d, J=4.5 Hz, 1H), 8.39 (s, 1H), 8.22 (d, J=7.9 Hz, 1H), 7.83 (m, 1H), 7.39 (m, 1H), 2.62 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:8][C:9]([CH:12]([OH:14])[CH3:13])=[CH:10][N:11]=1>ClCCl.[O-2].[Mn+4].[O-2]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:8][C:9]([C:12](=[O:14])[CH3:13])=[CH:10][N:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1SC(=CN1)C(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
21 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite (trade mark)
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC(=CN1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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